molecular formula C14H21NO B13599040 4-(4-Methoxy-3,5-dimethylphenyl)piperidine

4-(4-Methoxy-3,5-dimethylphenyl)piperidine

Cat. No.: B13599040
M. Wt: 219.32 g/mol
InChI Key: SDSSXMPQSAWSKM-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3,5-dimethylphenyl)piperidine is an organic compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a methoxy group and two methyl groups on the phenyl ring.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3,5-dimethylphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxy-3,5-dimethylphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine is not well-characterized. it is likely to interact with various molecular targets, including enzymes and receptors, through its piperidine and phenyl moieties. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxy-3,5-dimethylphenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups on the phenyl ring can affect its electronic properties and interactions with other molecules .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)piperidine

InChI

InChI=1S/C14H21NO/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12/h8-9,12,15H,4-7H2,1-3H3

InChI Key

SDSSXMPQSAWSKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2CCNCC2

Origin of Product

United States

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